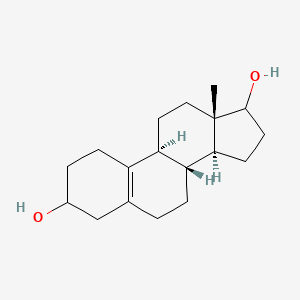
19-Nor-5-androstene-3Beta,17Beta-diol (1.0mg/ml in Acetonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Nor-5-androstene-3Beta,17Beta-diol is a synthetic anabolic-androgenic steroid and a derivative of 19-nortestosterone (nandrolone). It is known for its anabolic properties and has been studied for various applications in scientific research. The compound is often used in a solution of 1.0 mg/ml in acetonitrile for analytical purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 19-Nor-5-androstene-3Beta,17Beta-diol typically involves multiple steps starting from 19-nortestosterone. The key steps include:
Reduction: The reduction of 19-nortestosterone to 19-nor-5-androstene-3Beta,17Beta-diol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 19-Nor-5-androstene-3Beta,17Beta-diol involve large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control .
Análisis De Reacciones Químicas
Types of Reactions
19-Nor-5-androstene-3Beta,17Beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 19-nor-5-androstenedione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 19-nor-5-androstane derivatives.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products Formed
19-Nor-5-androstenedione: Formed through oxidation.
19-Nor-5-androstane derivatives: Formed through reduction.
Aplicaciones Científicas De Investigación
19-Nor-5-androstene-3Beta,17Beta-diol has been studied for various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: Studied for its effects on cellular processes and its potential role in modulating hormone levels.
Medicine: Investigated for its anabolic properties and potential therapeutic applications in muscle wasting diseases.
Industry: Used in the development of performance-enhancing drugs and supplements
Mecanismo De Acción
The mechanism of action of 19-Nor-5-androstene-3Beta,17Beta-diol involves its interaction with androgen receptors. Upon binding to these receptors, the compound exerts its anabolic effects by promoting protein synthesis and muscle growth. It also influences various molecular pathways involved in cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Androstenediol: Another anabolic-androgenic steroid with similar properties but different molecular structure.
19-Nor-5-androstenediol: A closely related compound with similar anabolic effects.
Uniqueness
19-Nor-5-androstene-3Beta,17Beta-diol is unique due to its specific molecular structure, which allows it to interact with androgen receptors more effectively than some other similar compounds. This results in its potent anabolic effects and makes it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C18H28O2 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12?,14-,15-,16+,17?,18+/m1/s1 |
Clave InChI |
IBHQSODTBQCZDA-VTZKGDLPSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CCC(C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Sinónimos |
3,17-DHE 3,17-dihydroxy-5-estrene 5(10)-estrene-3,17-diol Estr-5(10)-ene-3,17-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



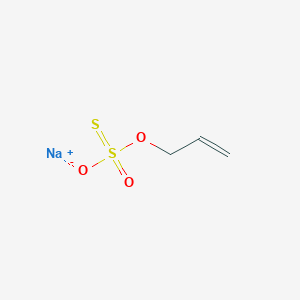
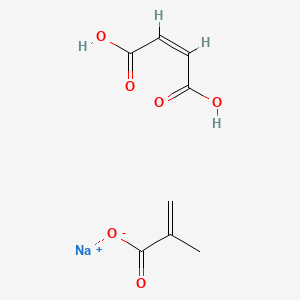
![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)






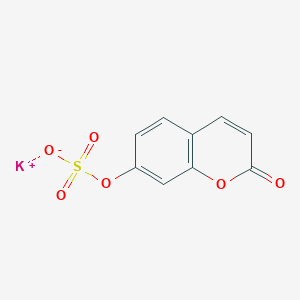

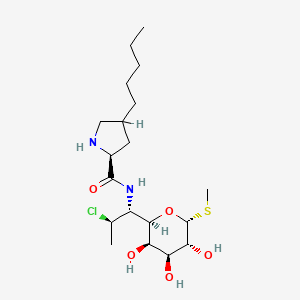
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)
